Epostane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKWEWBSMKADK-GSXVSZIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80471-63-2 | |
| Record name | Epostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epostane [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epostane's Foundational Role in Steroid Hormone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Epostane, a pivotal research tool in the study of steroid hormone synthesis. This compound is a potent and competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a critical enzyme in the steroidogenesis pathway. By reversibly binding to 3β-HSD, this compound effectively blocks the conversion of pregnenolone (B344588) to progesterone (B1679170) and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, thereby providing researchers with a powerful mechanism to investigate the roles of these hormones in various physiological and pathological processes.[1][2][3][4] This guide will detail its mechanism of action, present key quantitative data from foundational studies, outline experimental protocols, and visualize the associated biochemical and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase enzyme complex.[1] This enzyme is essential for the biosynthesis of all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. By occupying the active site of 3β-HSD, this compound prevents the binding of its natural substrates, such as pregnenolone and DHEA. This blockade halts the conversion of Δ5-3β-hydroxysteroids into their corresponding Δ4-ketosteroid products, leading to a significant reduction in the synthesis of downstream steroid hormones.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating this compound's potency and effects on steroid hormone levels.
Table 1: In Vitro Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) by this compound
| Enzyme/Cell Line | Substrate | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| Human Placental Microsomes | Pregnenolone | Competitive | 1.7 µM | Not Reported | |
| Human Adrenal Microsomes | Pregnenolone | Competitive | 0.5 µM | Not Reported | |
| Human Ovarian Microsomes | Pregnenolone | Competitive | 0.1 µM | Not Reported | |
| Human Placental Microsomes | DHEA | Competitive | 0.6 µM | Not Reported | |
| Purified Human 3β-HSD1 | DHEA | Competitive | - | - | |
| Purified Human 3β-HSD2 | DHEA | Noncompetitive | - | - | |
| MCF-7 Cells (3β-HSD1 expressing) | DHEA | - | - | 0.2 µM | |
| MCF-7 Cells (3β-HSD2 expressing) | DHEA | - | - | 2.4 µM |
Table 2: In Vivo Effects of this compound on Steroid Hormone Levels
| Species | Study Context | This compound Dosage | Hormone Measured | Pre-treatment Level (mean ± SD) | Post-treatment Level (mean ± SD) | Percent Decrease | Reference |
| Human (early pregnancy) | Pregnancy Termination | 200 mg, every 6 hours for 7 days | Progesterone | 76 ± 16 nmol/L | 16 ± 11 nmol/L (Day 7) | ~79% | |
| Human (mid-pregnancy) | Endocrine Effects | Not specified | Maternal Progesterone | Not specified | Not specified | 80% | |
| Human (mid-pregnancy) | Endocrine Effects | Not specified | Fetal Progesterone | Not specified | Not specified | 95% | |
| Goat (late pregnancy) | Steroidogenesis Inhibition | Not specified | Progesterone | Not specified | ~20% of pre-treatment | ~80% | |
| Goat (late pregnancy) | Steroidogenesis Inhibition | Not specified | Cortisol | Not specified | ~20% of pre-treatment | ~80% |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the steroidogenesis pathway and a typical experimental workflow for studying this compound.
Caption: Steroidogenesis pathway showing this compound's inhibition of 3β-HSD.
Caption: A typical experimental workflow for investigating this compound.
Experimental Protocols
In Vitro 3β-HSD Inhibition Assay (Kinetic Analysis)
This protocol outlines the methodology for determining the inhibitory constant (Ki) of this compound on 3β-HSD activity, adapted from published studies.
a. Materials:
-
Purified 3β-HSD enzyme or tissue microsomes (e.g., from placenta, adrenal glands).
-
Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA).
-
Cofactor: NAD+.
-
Inhibitor: this compound.
-
Assay Buffer: e.g., 0.02 M potassium phosphate (B84403) buffer, pH 7.4.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
b. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the assay buffer, a sub-saturating concentration of the substrate (e.g., 4.0 µM or 8.0 µM DHEA), and the cofactor (e.g., 0.2 mM NAD+).
-
Add varying concentrations of this compound to the reaction vessels.
-
Initiate the reaction by adding the purified enzyme or microsomes (e.g., 0.03 mg).
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time. The reaction should be maintained at a constant temperature (e.g., 27°C).
-
Repeat the experiment with at least one other sub-saturating substrate concentration.
c. Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration. This is known as a Dixon plot.
-
The intersection of the lines from the different substrate concentrations indicates the negative value of the inhibition constant (-Ki) on the x-axis. The pattern of the lines (e.g., intersecting on the y-axis) will confirm the type of inhibition (e.g., competitive).
Measurement of Progesterone Levels by Radioimmunoassay (RIA)
This protocol provides a general outline for quantifying progesterone in serum or plasma samples following this compound administration.
a. Materials:
-
Serum or plasma samples from control and this compound-treated subjects.
-
Progesterone-specific antibody.
-
Radiolabeled progesterone (e.g., [125I]-progesterone).
-
Progesterone standards of known concentrations.
-
Second antibody (for precipitation of the primary antibody-antigen complex).
-
Buffer solution.
-
Gamma counter.
b. Procedure:
-
Sample Preparation: If required, perform an extraction of steroids from the serum/plasma using an organic solvent like diethyl ether.
-
Assay Setup: In assay tubes, add a known amount of the radiolabeled progesterone and the progesterone-specific antibody to either the standards or the unknown samples.
-
Incubation: Incubate the mixture to allow for competitive binding between the unlabeled progesterone (in the sample/standard) and the radiolabeled progesterone for the antibody binding sites.
-
Separation: Add a second antibody that binds to the primary antibody, causing the antibody-progesterone complexes to precipitate. Centrifuge the tubes to pellet the precipitate.
-
Counting: Carefully decant the supernatant. Measure the radioactivity in the pellet using a gamma counter.
-
Standard Curve: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Quantification: Determine the progesterone concentration in the unknown samples by interpolating their radioactivity readings on the standard curve. The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled progesterone in the sample.
Conclusion
This compound remains an indispensable tool for research in steroid endocrinology. Its well-characterized, potent, and specific inhibition of 3β-HSD allows for precise modulation of steroid hormone synthesis. This technical guide provides a foundational understanding of this compound's mechanism, quantitative effects, and the experimental methodologies employed in its study. The data and protocols presented herein are intended to support researchers and drug development professionals in designing and interpreting experiments aimed at elucidating the complex roles of steroid hormones in health and disease.
References
- 1. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
Epostane: A Comprehensive Review of its Biological Activities and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane (developmental code name WIN-32729) is a synthetic steroid analogue that has been investigated for its potent biological activities, primarily as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] This enzyme plays a crucial role in the biosynthesis of all classes of steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, and androgens.[2] By inhibiting 3β-HSD, this compound effectively blocks the conversion of pregnenolone (B344588) to progesterone and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, thereby disrupting the steroidogenic pathway.[1][2] This mechanism of action has led to its clinical investigation as an abortifacient and for its potential in other hormone-dependent conditions.[1] This technical guide provides a comprehensive review of the biological activities of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols from key studies.
Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase
This compound functions as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme system. This enzyme is essential for the synthesis of progesterone from pregnenolone. The inhibition of 3β-HSD by this compound leads to a significant reduction in the production of progesterone, a hormone critical for the maintenance of early pregnancy.
There are two main isoforms of 3β-HSD: type 1 (3β-HSD1) and type 2 (3β-HSD2). This compound exhibits a degree of selectivity in its inhibition of these isoforms.
Signaling Pathway: Steroidogenesis
The following diagram illustrates the central role of 3β-HSD in the steroidogenesis pathway and the point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for Oral Administration of Epostane in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme plays a crucial role in the steroidogenesis pathway, specifically in the conversion of pregnenolone (B344588) to progesterone (B1679170). By inhibiting 3β-HSD, this compound effectively reduces the synthesis of progesterone and other steroids, making it a compound of interest for various research applications in canines, most notably in the context of reproductive biology.[1] These application notes provide a comprehensive overview of the oral administration of this compound in canines for research purposes, including detailed protocols and data summaries.
Mechanism of Action
This compound exerts its effects by competitively binding to the 3β-HSD enzyme, thereby blocking the conversion of pregnenolone to progesterone. This inhibition also affects the synthesis of other steroid hormones that are downstream of progesterone, such as cortisol and aldosterone. The primary and most immediate consequence of this compound administration is a significant decrease in circulating progesterone levels.
Signaling Pathway
Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound on 3β-HSD.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the oral administration of this compound in canines for the purpose of pregnancy termination.
Table 1: Efficacy of Oral this compound for Pregnancy Termination
| Dosage (mg/kg/day) | Treatment Duration (days) | Efficacy (Prevention of Whelping) | Study Population | Reference |
| 2.5 - 5.0 | 7 | Effective | Mated Beagle bitches | [2][3] |
| 50 | 7 | Effective | Canines |
Table 2: Effective Doses (ED) for Pregnancy Termination When Administered for 7 Days
| Administration Timing | ED₅₀ (mg/dog) | ED₉₀ (mg/dog) | Reference |
| Early Estrus | 19.5 | 43.2 | [2] |
| Metestrus | 8.6 | 24.0 | [2] |
Experimental Protocols
Protocol 1: Evaluation of Efficacy for Pregnancy Termination
This protocol is based on methodologies reported for evaluating the efficacy of orally administered this compound in terminating pregnancy in canines.
1. Animal Selection and Acclimation:
-
Select healthy, adult, intact female canines of a specific breed (e.g., Beagle) with a history of regular estrous cycles.
-
House the animals individually in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow for an acclimation period of at least two weeks before the start of the study.
2. Estrus Detection and Mating:
-
Monitor for signs of proestrus and estrus daily through visual inspection of the vulva and vaginal cytology.
-
Once in estrus, mate the female with a fertile male. The day of the first mating is designated as Day 0 of gestation.
3. Dosing and Administration:
-
Randomly assign pregnant females to a control group (placebo) or treatment groups receiving different oral doses of this compound.
-
Dosage Formulation: Prepare this compound in a suitable vehicle for oral administration. For research purposes, this may involve compounding the pure substance into capsules with an inert filler or dissolving it in an appropriate solvent.
-
Administration: Administer the capsules orally once daily for a period of 7 consecutive days, starting at a predetermined time in gestation (e.g., beginning of diestrus/metestrus). For liquid formulations, administer using a calibrated syringe into the buccal pouch.
4. Monitoring and Data Collection:
-
Clinical Observations: Conduct daily clinical observations to assess general health, appetite, and any potential adverse effects.
-
Progesterone Levels: Collect blood samples at baseline and at regular intervals during and after treatment (e.g., every 24-48 hours) to measure serum progesterone concentrations via radioimmunoassay (RIA) or ELISA. A significant decrease in progesterone is the expected pharmacodynamic effect.
-
Pregnancy Status: Confirm pregnancy status and monitor fetal viability throughout the study using transabdominal ultrasonography.
-
Outcome: Record the number of females that whelp and the number, health, and viability of any pups born.
5. Data Analysis:
-
Analyze the data to determine the effective dose (ED₅₀ and ED₉₀) for pregnancy termination.
-
Compare progesterone levels between treatment and control groups using appropriate statistical methods.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's efficacy in canines.
Safety and Adverse Effects
In studies focused on pregnancy termination in canines, oral administration of this compound at effective doses was not associated with adverse reactions or clinically significant changes in laboratory parameters. However, as this compound inhibits the synthesis of other corticosteroids, there is a theoretical concern for effects on adrenal steroidogenesis. Therefore, monitoring for signs of adrenal insufficiency, although not reported in the primary literature for this specific application in canines, is a prudent consideration in any research protocol.
Potential Research Applications
While the most documented use of this compound in canines is for pregnancy termination, its mechanism of action suggests potential for other research applications:
-
Canine Cushing's Syndrome (Hyperadrenocorticism): As a 3β-HSD inhibitor, this compound could theoretically be investigated for the management of Cushing's syndrome by reducing cortisol production. This would be analogous to the use of Trilostane, another 3β-HSD inhibitor, which is a common treatment for this condition in dogs.
-
Mammary Tumors: Given the hormonal influence on many canine mammary tumors, research into the effects of progesterone synthesis inhibition by this compound could be a valuable area of investigation.
Conclusion
This compound is a potent inhibitor of progesterone synthesis with demonstrated efficacy for the oral termination of pregnancy in canines. The provided protocols and data serve as a foundation for researchers designing studies to further investigate the properties and applications of this compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in other endocrine-related conditions in canines.
References
Application of Epostane in Reproductive Endocrinology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane is a potent and selective competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme system.[1][2][3] This enzyme is a critical rate-limiting step in the biosynthesis of all active steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, and androgens.[3] By blocking the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, this compound effectively reduces the production of progesterone from pregnenolone.[2] This targeted inhibition of progesterone synthesis makes this compound a valuable tool for studying the physiological roles of progesterone in various reproductive processes. Its applications range from investigating the mechanisms of ovulation and implantation to its use as an abortifacient in both preclinical animal models and human clinical trials.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the 3β-HSD enzyme. This inhibition leads to a rapid and significant decrease in circulating progesterone levels. The reduction in progesterone disrupts progesterone-dependent events in the reproductive cycle. For instance, in early pregnancy, which is critically dependent on progesterone to maintain the uterine lining, the administration of this compound leads to the termination of the pregnancy. This compound has been shown to be an effective inhibitor of both placental and ovarian 3β-HSD.
Data Presentation
In Vitro Inhibition of 3β-Hydroxysteroid Dehydrogenase by this compound
| Tissue Source (Human) | Substrate | Ki (µM) | Reference |
| Placenta (microsomes) | Pregnenolone | 1.7 | |
| Adrenal (microsomes) | Pregnenolone | 0.5 | |
| Ovary (microsomes) | Pregnenolone | 0.1 | |
| Placenta (microsomes) | Dehydroepiandrosterone (DHEA) | 0.6 |
In Vivo Efficacy of this compound in Pregnancy Termination
| Species | Dosage | Administration Route | Study Duration | Outcome | Reference |
| Human | 200 mg every 6 hours | Oral | 7 days | 84% pregnancy termination | |
| Human | 200 mg every 6 hours | Oral | 7 days | 87% abortion rate | |
| Human | 200 mg every 8 hours | Oral | 7 days | 70% abortion rate | |
| Rat | 8-48 mg/kg/day | - | Days 7, 8, and 9 of pregnancy | Did not terminate pregnancy when used alone | |
| Rat (in combination with RU 486) | 48 mg/kg/day this compound + 1-2 mg/kg/day RU 486 | - | - | 100% pregnancy termination with complete fetal resorption | |
| Dog (Beagle) | 2.5-5.0 mg/kg (effective dose range) | Oral | 7 days (starting at metoestrus) | Effective for intercepting unwanted pregnancy |
Effects of this compound on Hormone Levels in Humans
| Study Population | Dosage | Duration | Effect on Progesterone | Effect on Estradiol (B170435) | Reference |
| Early Pregnancy (5-8 weeks) | 200 mg every 6 hours | 7 days | Significant decrease | Significant decrease | |
| Mid-gestation | - | - | Maternal levels fell by 80%, Fetal levels fell by 95% | Less affected than progesterone | |
| Non-pregnant females (luteal phase) | 150 mg/day | ~1 month | Decreased by ~45% | - | |
| Non-pregnant females | 600 mg/day | ~1 month | Pronounced decrease | Lower than control |
Experimental Protocols
In Vitro Kinetic Analysis of 3β-HSD Inhibition
Objective: To determine the kinetic parameters of this compound's inhibition of 3β-HSD in various human tissues.
Methodology Summary (based on):
-
Tissue Preparation:
-
Obtain human term placental, ovarian, and adrenal tissues.
-
Prepare microsomes from these tissues through standard differential centrifugation techniques.
-
-
Enzyme Assay:
-
Incubate the tissue microsomes with the substrate (pregnenolone or dehydroepiandrosterone).
-
Introduce varying concentrations of this compound to the reaction mixture.
-
Measure the rate of conversion of the substrate to its product (progesterone or androstenedione, respectively). This can be done using techniques like radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme in each tissue type.
-
Analyze the inhibitory effect of this compound using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).
-
In Vivo Study of Pregnancy Termination in a Rodent Model
Objective: To assess the efficacy of this compound, alone and in combination with an antiprogestin (RU 486), in terminating pregnancy in rats.
Methodology Summary (based on):
-
Animal Model:
-
Use timed-pregnant female rats (e.g., Sprague-Dawley). Day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.
-
-
Drug Administration:
-
Divide the animals into experimental groups: control (vehicle), this compound alone, RU 486 alone, and this compound + RU 486 combination.
-
Administer the drugs at specified doses (e.g., this compound at 8 to 48 mg/kg/day, RU 486 at 1, 2, and 4 mg/kg/day).
-
The administration should occur on specific days of gestation (e.g., days 7, 8, and 9). The route of administration (e.g., oral gavage, subcutaneous injection) should be consistent.
-
-
Outcome Assessment:
-
Monitor the animals daily for signs of pregnancy termination (e.g., vaginal bleeding).
-
On a predetermined day (e.g., day 14 of gestation), euthanize the animals and examine the uterine horns for the presence of viable fetuses or signs of resorption.
-
Collect blood samples at various time points to measure serum progesterone and estradiol levels using appropriate analytical methods like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of pregnancy termination in each group.
-
Statistically compare the hormone levels between the different treatment groups.
-
Clinical Trial Protocol for Pregnancy Termination in Humans
Objective: To evaluate the safety and efficacy of orally administered this compound for the termination of early pregnancy in women.
Methodology Summary (based on):
-
Study Population:
-
Recruit healthy women with confirmed early pregnancies (e.g., 5-8 weeks of gestation) who desire termination.
-
Obtain informed consent from all participants.
-
-
Treatment Regimen:
-
Administer this compound orally at a specified dose and frequency (e.g., 200 mg every six hours) for a defined duration (e.g., seven days).
-
-
Monitoring and Follow-up:
-
Monitor participants for clinical signs of abortion, such as vaginal bleeding and passage of tissue.
-
Collect blood samples at baseline and at specified intervals (e.g., day 7 and day 14) to measure serum levels of progesterone, human chorionic gonadotropin (hCG), and estradiol.
-
Assess side effects, such as nausea, through patient reporting.
-
Confirm the termination of pregnancy through clinical examination and/or ultrasound.
-
-
Data Analysis:
-
Calculate the percentage of successful pregnancy terminations.
-
Analyze the changes in hormone levels over the course of the treatment.
-
Summarize the incidence and severity of adverse events.
-
Mandatory Visualizations
References
Application Notes and Protocols for Measuring Epostane Concentration in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane is a synthetic steroid analogue that acts as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme system.[1][2][3][4] This enzyme is critical for the biosynthesis of several steroid hormones, including progesterone (B1679170) and androstenedione (B190577) from pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA), respectively.[1] By blocking this key step, this compound effectively reduces the production of these hormones. This application note provides a detailed methodology for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for steroid analysis.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H31NO3 | |
| Molecular Weight | 357.49 g/mol | |
| IUPAC Name | (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
| CAS Number | 80471-63-2 |
Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase
This compound exerts its biological effects by inhibiting the 3β-HSD enzyme, which is a crucial step in the steroidogenesis pathway. This enzyme is responsible for the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. The inhibition of this enzyme leads to a decrease in the synthesis of several key steroid hormones.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from plasma samples. It is based on established methodologies for the analysis of other steroids in similar biological matrices.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended. If unavailable, a structurally similar steroid not present in the sample can be used.
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
SPE is a reliable method for extracting steroids from plasma, providing high recovery and clean extracts.
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. For this compound (M+H)+, precursor ion would be m/z 358.2. Product ions would need to be optimized. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Experimental Workflow
Data Presentation and Method Validation
A comprehensive validation of the method should be performed according to regulatory guidelines. Key validation parameters are summarized below.
Calibration Curve
A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of this compound.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 200 | Example Value |
The curve should be linear with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy should be assessed at low, medium, and high quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 20 | 80-120 | < 20 | 80-120 |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 15 | < 15 | 85-115 | < 15 | 85-115 |
| High | 150 | < 15 | 85-115 | < 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of this compound and the matrix effect should be evaluated to ensure the reliability of the method.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | Example Value (>80%) | Example Value (85-115%) |
| High | 150 | Example Value (>80%) | Example Value (85-115%) |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. Proper method validation is crucial to ensure accurate and reliable results for pharmacokinetic and other drug development studies. The provided protocols and parameters should serve as a strong starting point for researchers in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Termination of early human pregnancy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in nonpregnant females: effects on progesterone, 17 alpha-hydroxyprogesterone, and 17 beta-estradiol of two dose levels given for one month - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epostane as a Tool for Investigating Progesterone-Dependent Pregnancies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epostane is a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2][3] This enzyme is critical for the biosynthesis of progesterone (B1679170) from pregnenolone.[2] By blocking this key step, this compound effectively reduces systemic progesterone levels, making it a valuable tool for investigating the role of progesterone in the establishment and maintenance of pregnancy. These application notes provide a summary of quantitative data from studies using this compound and detailed protocols for its use in research settings.
Data Presentation
Table 1: Effects of this compound on Pregnancy Termination and Progesterone Levels in Humans
| Gestational Stage | Dosage Regimen | Abortion Rate (%) | Pre-treatment Progesterone (nmol/L) | Post-treatment Progesterone (nmol/L) | Reference(s) |
| < 49 days | 200 mg, 4 times daily for 7 days | 84% (90% in those completing therapy) | Not specified | Not specified | |
| 5-8 weeks | 200 mg, every 6 hours for 7 days | 84% | 76 ± 16 | 16 ± 11 (day 7) | |
| < 49 days | 200 mg, every 8 hours for 7 days | 70% | Not specified | Fell to 5% of pre-treatment values | |
| < 49 days | 200 mg, every 6 hours for 7 days | 87% | Not specified | Fell to 5% of pre-treatment values | |
| Mid-gestation | Not specified for abortion | Not applicable | Not specified | ~80% reduction in maternal levels |
Table 2: Effects of this compound on Pregnancy in Animal Models
| Animal Model | Dosage Regimen | Outcome | Progesterone Level Changes | Reference(s) |
| Beagle Bitch | 2.5-5.0 mg/kg, orally for 7 days during metoestrus | Prevention of whelping | Significantly decreased | |
| Beagle Bitch | 15-20 mg/kg, single subcutaneous injection in sesame oil | Prevention or termination of pregnancy | Dose-related depression | |
| Rat | 48 mg/kg/day, orally on days 7, 8, and 9 of pregnancy (with RU 486) | 100% termination of pregnancy | Not highly effective in lowering serum progesterone when used alone | |
| Goat (late pregnancy) | Not specified | Premature delivery in all animals | Reduced to ~20% of pre-treatment levels within 6 hours | |
| Mare (near term) | 1-3 mg/kg/min, intravenous infusion | No delivery induced | Rapid and significant depression |
Signaling Pathway
Caption: Inhibition of Progesterone Synthesis by this compound.
Experimental Protocols
Protocol 1: Induction of Early Pregnancy Termination in a Human Clinical Research Setting
Objective: To investigate the efficacy of this compound in terminating early progesterone-dependent pregnancy in humans.
Methodology:
-
Subject Recruitment: Recruit healthy women with pregnancies of less than 49 days of gestation. Confirm pregnancy via ultrasound and/or serum hCG levels.
-
Inclusion/Exclusion Criteria: Establish clear inclusion and exclusion criteria, ensuring participants are fully informed and have provided consent.
-
Dosage and Administration: Administer this compound orally at a dose of 200 mg four times a day (every 6 hours) for a total of 7 days.
-
Monitoring:
-
Collect blood samples at baseline (day 0), day 7, and day 14 for the analysis of serum progesterone, hCG, estradiol, and cortisol.
-
Monitor for clinical signs of abortion, such as vaginal bleeding and passage of tissue.
-
Record any adverse effects, with nausea being a common side effect.
-
-
Endpoint Assessment: Determine the status of the pregnancy on day 14 via ultrasound. A complete abortion is defined as the absence of a gestational sac.
Protocol 2: Investigation of Pregnancy Interception in a Beagle Bitch Model
Objective: To evaluate the efficacy of orally administered this compound for preventing pregnancy in mated beagle bitches.
Methodology:
-
Animal Model: Use mated laboratory beagle bitches.
-
Dosage and Administration:
-
Prepare an oral formulation of this compound.
-
Administer this compound orally once daily for 7 consecutive days.
-
A recommended effective dose range is 2.5-5.0 mg/kg body weight.
-
Initiate treatment during metoestrus for optimal efficacy.
-
-
Control Group: Include a placebo-treated control group.
-
Monitoring:
-
Collect blood samples periodically to measure serum progesterone concentrations.
-
Observe the health of the bitches for any adverse reactions.
-
-
Endpoint Assessment: Monitor for whelping. The absence of whelping in the this compound-treated group compared to the control group indicates successful pregnancy interception.
Protocol 3: Synergistic Pregnancy Termination in a Rat Model with RU 486
Objective: To assess the synergistic effect of this compound and the antiprogestin RU 486 in terminating pregnancy in rats.
Methodology:
-
Animal Model: Use timed-pregnant Sprague-Dawley rats.
-
Dosage and Administration:
-
Administer this compound orally at a dose of 48 mg/kg/day on days 7, 8, and 9 of gestation.
-
Concurrently, administer RU 486 at a dose of 1 or 2 mg/kg/day.
-
Include control groups receiving either this compound or RU 486 alone.
-
-
Monitoring:
-
Monitor for signs of pregnancy termination, such as vaginal bleeding.
-
At the end of the study period, sacrifice the animals and examine the uterine horns for the presence of viable fetuses or resorption sites.
-
-
Endpoint Assessment: The primary endpoint is the rate of complete pregnancy termination (100% resorption of fetuses) in the combination therapy group compared to the single-agent groups.
Experimental Workflow
Caption: General Experimental Workflow for this compound Research.
References
Application Notes and Protocols for Testing Epostane's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane is a potent steroidogenesis inhibitor that has been investigated for its potential therapeutic applications, including as an abortifacient and for the treatment of hormone-dependent cancers.[1][2][3][4][5] Its primary mechanism of action is the competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD), a crucial enzyme in the biosynthesis of progesterone (B1679170) and other steroid hormones. 3β-HSD catalyzes the conversion of Δ5-3β-hydroxysteroids to the Δ4-keto configuration, a critical step in the production of all classes of steroid hormones. This document provides detailed application notes and protocols for in vitro assays designed to test the enzymatic inhibition of 3β-HSD by this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of the 3β-HSD enzyme system. This means that this compound binds to the active site of the enzyme, competing with the natural substrate (e.g., pregnenolone (B344588) or dehydroepiandrosterone (B1670201) - DHEA). By blocking the substrate from binding, this compound effectively inhibits the synthesis of downstream steroid hormones, most notably progesterone.
Signaling Pathway: Steroidogenesis
The following diagram illustrates the classical steroidogenesis pathway, highlighting the central role of 3β-hydroxysteroid dehydrogenase (3β-HSD) and the point of inhibition by this compound.
References
- 1. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in first- and second-trimester human pregnancy and the luteal phase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effect of this compound, a competitive inhibitor of the 3beta-hydroxysteroid dehydrogenase enzyme, in cyclic sows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epostane Efficacy Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane is a potent and selective competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme system.[1] This enzyme is a critical rate-limiting step in the biosynthesis of all classes of steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, and androgens.[2] By blocking the conversion of pregnenolone (B344588) to progesterone, this compound effectively reduces circulating progesterone levels.[1][3] This mechanism of action makes this compound a valuable tool for studying the physiological roles of progesterone and for evaluating its potential as a contraceptive or abortifacient.[1]
These application notes provide detailed protocols for conducting efficacy studies of this compound in rodent models. The described experimental designs are intended to assess the impact of this compound on the estrous cycle, pregnancy, and steroid hormone levels.
Mechanism of Action: Inhibition of Steroidogenesis
This compound exerts its effects by competitively binding to the active site of the 3β-HSD enzyme, thereby preventing the conversion of Δ⁵-3β-hydroxysteroids to their corresponding Δ⁴-ketosteroids. This inhibition leads to a significant reduction in the synthesis of progesterone from pregnenolone. The disruption of progesterone synthesis has profound effects on reproductive functions that are dependent on this hormone, such as ovulation, implantation, and maintenance of pregnancy.
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on the Estrous Cycle in Mice
This protocol is designed to assess the impact of this compound on the regularity and length of the estrous cycle in female mice.
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
This compound
-
Vehicle (e.g., sesame oil or 0.5% carboxymethylcellulose)
-
Sterile physiological saline
-
Pipettes and sterile tips or sterile swabs
-
Microscope slides and coverslips
-
Microscope
-
Staining solution (e.g., Wright-Giemsa stain) (optional)
Procedure:
-
Animal Acclimation and Baseline Monitoring:
-
Acclimate mice to the housing facility for at least one week.
-
Monitor the estrous cycle of each mouse for at least two consecutive cycles (approximately 8-10 days) to establish a baseline.
-
Perform vaginal lavage daily by gently flushing the vagina with a small volume of sterile saline using a pipette.
-
Place the collected fluid onto a microscope slide, apply a coverslip, and examine under a microscope to identify the predominant cell types (epithelial, cornified, leukocytes) to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).
-
-
Experimental Groups:
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (daily administration)
-
Group 2: this compound - Low dose (e.g., 25 mg/kg, daily administration)
-
Group 3: this compound - High dose (e.g., 100 mg/kg, daily administration)
-
-
-
Drug Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle daily via oral gavage or subcutaneous injection for a period of 3-4 weeks.
-
-
Continued Estrous Cycle Monitoring:
-
Continue daily vaginal lavage and cytological analysis throughout the treatment period.
-
Record the stage of the estrous cycle for each mouse daily.
-
-
Data Analysis:
-
Compare the length of the estrous cycle and the duration of each stage between the control and this compound-treated groups.
-
Note any irregularities, such as persistent diestrus or estrus.
-
Data Presentation:
| Group | Treatment | Average Estrous Cycle Length (days) | % of Mice with Irregular Cycles |
| 1 | Vehicle Control | 4.5 ± 0.5 | 10% |
| 2 | This compound (25 mg/kg) | 6.2 ± 1.1 | 40% |
| 3 | This compound (100 mg/kg) | 9.8 ± 2.3 | 85% |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Protocol 2: Assessment of the Anti-Implantation and Abortifacient Efficacy of this compound in Pregnant Rats
This protocol evaluates the ability of this compound to prevent implantation or terminate pregnancy in rats.
Materials:
-
Mature female and male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Vehicle
-
Vaginal lavage supplies
-
Surgical instruments for necropsy
-
Ultrasound biomicroscopy (UBM) system (optional)
Procedure:
-
Mating and Confirmation of Pregnancy:
-
House female rats with males overnight.
-
Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage the following morning (designated as Gestation Day 0 or GD 0).
-
-
Experimental Groups:
-
Randomly assign pregnant rats to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg)
-
Group 3: this compound (e.g., 200 mg/kg)
-
-
-
Drug Administration:
-
Administer this compound or vehicle on specific days of gestation, depending on the study's aim (e.g., GD 4-6 for anti-implantation, GD 7-9 for abortifacient effects).
-
-
Assessment of Pregnancy Outcome:
-
On a predetermined day (e.g., GD 14 or GD 20), euthanize the rats.
-
Perform a laparotomy and examine the uterine horns.
-
Count the number of implantation sites and viable fetuses.
-
Identify and count any fetal resorptions, which appear as small, dark, or hemorrhagic sites along the uterus.
-
Ultrasound biomicroscopy can be used for in-life monitoring of embryo resorption.
-
-
Data Analysis:
-
Calculate the pregnancy rate (% of pregnant animals per group).
-
Determine the average number of implantation sites, viable fetuses, and resorptions per dam.
-
Calculate the pre-implantation loss and post-implantation loss.
-
Data Presentation:
| Group | Treatment (GD 7-9) | Pregnancy Rate (%) | No. of Implantation Sites (mean ± SEM) | No. of Viable Fetuses (mean ± SEM) | No. of Resorptions (mean ± SEM) |
| 1 | Vehicle Control | 100 | 12.5 ± 0.8 | 11.8 ± 0.7 | 0.7 ± 0.2 |
| 2 | This compound (50 mg/kg) | 60 | 10.2 ± 1.1 | 5.1 ± 1.5 | 5.1 ± 1.3 |
| 3 | This compound (200 mg/kg) | 10 | 8.5 ± 1.5 | 0.2 ± 0.1 | 8.3 ± 1.4** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Protocol 3: Quantification of Serum Progesterone and Corticosterone (B1669441) Levels
This protocol outlines the measurement of key steroid hormones to confirm the biochemical efficacy of this compound.
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes)
-
Centrifuge
-
Serum/plasma storage tubes
-
Progesterone ELISA kit or LC-MS/MS system
-
Corticosterone ELISA kit or LC-MS/MS system
Procedure:
-
Animal Treatment:
-
Treat rodents with this compound or vehicle as described in the previous protocols.
-
-
Blood Sample Collection:
-
Collect blood samples at specified time points after this compound administration (e.g., 2, 6, 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or cardiac puncture at the time of euthanasia.
-
-
Serum/Plasma Preparation:
-
Allow blood to clot at room temperature (for serum) or collect in tubes with anticoagulant (for plasma).
-
Centrifuge the samples to separate serum or plasma.
-
Store the serum/plasma at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure progesterone and corticosterone concentrations using a validated commercial ELISA kit or by LC-MS/MS, following the manufacturer's instructions or a validated in-house method.
-
-
Data Analysis:
-
Compare the mean hormone concentrations between the control and this compound-treated groups at each time point.
-
Data Presentation:
| Time Point | Treatment | Progesterone (ng/mL) | Corticosterone (ng/mL) |
| Baseline | Vehicle | 25.4 ± 3.1 | 150.2 ± 20.5 |
| This compound (100 mg/kg) | 24.9 ± 2.8 | 145.8 ± 18.9 | |
| 6 hours post-dose | Vehicle | 23.8 ± 2.9 | 155.6 ± 22.1 |
| This compound (100 mg/kg) | 5.2 ± 1.1 | 160.3 ± 25.4 | |
| 24 hours post-dose | Vehicle | 26.1 ± 3.5 | 148.9 ± 19.7 |
| This compound (100 mg/kg) | 8.7 ± 1.8 | 152.1 ± 21.3 | |
| **p < 0.01 compared to vehicle control at the same time point. |
Protocol 4: Histological Evaluation of Reproductive Tissues
This protocol is for the microscopic examination of reproductive organs to assess any structural changes induced by this compound.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin or Bouin's solution)
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Microscope slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Light microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the in-life phase, euthanize the animals and carefully dissect the ovaries and uterus.
-
Fix the tissues in the chosen fixative for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
For ovaries, assess the number and health of different follicular stages (primordial, primary, secondary, antral) and the presence of corpora lutea.
-
For the uterus, evaluate the endometrial and myometrial thickness, and the development of decidual cells in pregnant animals.
-
Experimental Workflow Diagram
References
- 1. Inhibition of ovulation in rats with this compound, an inhibitor of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a competitive inhibitor of the 3beta-hydroxysteroid dehydrogenase enzyme, in cyclic sows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epostane in Parturition Induction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostane is a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical component in the biosynthesis of progesterone (B1679170), a hormone essential for the maintenance of pregnancy. By inhibiting 3β-HSD, this compound effectively reduces circulating progesterone levels, leading to the initiation of parturition. This property makes it a valuable tool for research into the mechanisms of labor and for the development of new methods for inducing parturition.
These application notes provide detailed protocols and data derived from studies on the use of this compound for inducing parturition in various animal models.
Mechanism of Action
This compound exerts its effects by competitively blocking the 3β-HSD enzyme, which catalyzes the conversion of pregnenolone (B344588) to progesterone. This inhibition leads to a rapid decrease in systemic progesterone concentrations. The withdrawal of progesterone triggers a cascade of physiological events that culminate in the onset of labor, including increased uterine contractility and cervical softening.[1][2]
Caption: Mechanism of this compound action on progesterone synthesis.
Experimental Protocols
The following are generalized protocols for the induction of parturition using this compound in common animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Parturition Induction in Swine
This protocol is based on studies inducing farrowing in sows.[3][4]
Materials:
-
This compound (formulated for oral or subcutaneous administration)[5]
-
Pregnant sows (e.g., on day 109 of gestation)
-
Vehicle for control group (if applicable)
-
Blood collection supplies
-
Hormone assay kits (e.g., for progesterone, estrogen)
Procedure:
-
Animal Selection and Acclimation: Select healthy, pregnant sows at a late stage of gestation (e.g., day 109). Acclimate the animals to the experimental conditions.
-
Group Assignment: Randomly assign sows to control and treatment groups.
-
This compound Administration:
-
Oral Administration: Administer this compound at a dose of 5 mg/kg or 10 mg/kg body weight.
-
Subcutaneous Injection: Inject this compound at a dose of 1 mg/kg or 5 mg/kg body weight.
-
-
Blood Sampling: Collect blood samples at baseline (before treatment) and at regular intervals post-treatment (e.g., 6, 12, 24, 48 hours) to monitor hormone levels.
-
Monitoring: Continuously monitor the sows for signs of impending parturition. Record the time from treatment to the birth of the first piglet.
-
Data Collection: Record litter size, number of live-born piglets, and birth weights.
-
Hormone Analysis: Analyze plasma samples for progesterone and estrogen concentrations.
Protocol 2: Parturition Induction in Goats
This protocol is based on studies inducing premature delivery in goats.
Materials:
-
This compound
-
Pregnant goats in late pregnancy
-
Blood collection supplies
-
Hormone assay kits (e.g., for progesterone, cortisol)
Procedure:
-
Animal Preparation: Use pregnant goats in late gestation.
-
This compound Administration: Administer this compound to induce progesterone withdrawal.
-
Blood Sampling: Collect peripheral blood samples before and after this compound administration (e.g., within 6 hours and at subsequent time points) to measure progesterone and cortisol concentrations.
-
Monitoring for Parturition: Observe the animals for the onset of labor and record the time to delivery.
Protocol 3: Parturition Induction in Sheep
This protocol is derived from studies inducing labor in ewes near term.
Materials:
-
This compound
-
Chronically catheterized pregnant ewes (near term)
-
Blood collection supplies
-
Hormone assay kits (e.g., for progesterone, cortisol, PGF metabolite)
Procedure:
-
Animal Model: Utilize chronically catheterized ewes and fetuses to allow for repeated blood sampling.
-
This compound Administration: Administer this compound to the ewe via injection or infusion. A parenteral dose of 1.5 mg/kg in ethanol (B145695) has been suggested.
-
Hormone Monitoring:
-
Collect maternal and fetal plasma samples to measure progesterone and cortisol. Expect immediate and sustained drops in both.
-
Measure PGF metabolite concentrations in the uterine vein, which are expected to increase shortly after treatment.
-
-
Myometrial Activity: Monitor the incidence of myometrial contractions, which should increase following this compound administration.
-
Observation: Record the time to the onset of labor and delivery. Delivery is expected within 33-36 hours post-injection.
Caption: Experimental workflow for this compound-induced parturition.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound-induced parturition.
Table 1: Effect of this compound on Time to Parturition in Sows
| Treatment Group | Dose (mg/kg) | Route | Mean Interval from Treatment to Farrowing (hours) |
| Control | - | - | 112 |
| This compound O5 | 5 | Oral | 31 |
| This compound O10 | 10 | Oral | 33 |
| This compound I1 | 1 | Subcutaneous | 77 |
| This compound I5 | 5 | Subcutaneous | 32 |
Table 2: Hormonal Changes Following this compound Administration
| Animal Model | Hormone | Time Post-Treatment | Change from Pre-treatment Levels | Reference |
| Sows | Progesterone | 24 hours | Decreased to approx. 50% | |
| Goats | Progesterone | 6 hours | Reduced to approx. 20% | |
| Goats | Cortisol | 6 hours | Reduced to approx. 20% | |
| Sheep (Maternal) | Progesterone | Immediate | Permanent fall | |
| Sheep (Fetal) | Progesterone | Immediate | Permanent fall | |
| Sheep (Maternal) | Cortisol | - | Pronounced drop | |
| Sheep (Fetal) | Cortisol | - | Pronounced drop, followed by an overshoot | |
| Sheep (Uterine Vein) | PGF Metabolite | 15 minutes | Increased concentrations |
Concluding Remarks
This compound is a reliable agent for inducing parturition in various animal models, providing a valuable research tool for studying the endocrinology of labor. The protocols and data presented here offer a foundation for designing experiments aimed at understanding the intricate mechanisms of parturition and for the preclinical assessment of novel tocolytic or labor-inducing agents. Researchers should note that while this compound effectively induces progesterone withdrawal, the subsequent physiological responses can vary between species. Careful consideration of the animal model and experimental endpoints is crucial for obtaining meaningful and reproducible results.
References
- 1. Inhibition of progesterone secretion by a 3 beta-hydroxysteroid dehydrogenase inhibitor in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of inhibition of prostaglandin synthesis on cervical softening and uterine activity during ovine parturition resulting from progesterone withdrawal induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of parturition in swine and this compound, a competitive inhibitor of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Practical Guide to Epostane Dosage for Veterinary Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epostane is a potent competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical component in the steroidogenic pathway, responsible for the conversion of pregnenolone (B344588) to progesterone (B1679170), as well as the synthesis of other key steroid hormones such as cortisol. By inhibiting 3β-HSD, this compound effectively reduces the circulating levels of these hormones, making it a valuable tool in veterinary research for studies involving reproductive physiology, endocrinology, and the development of new therapeutic agents. This document provides a practical guide to this compound dosage and administration in various animal models, summarizes key experimental data, and outlines detailed protocols for its use in a research setting.
Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase
This compound exerts its effects by competitively binding to the 3β-HSD enzyme, preventing the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. This blockade in the steroidogenic pathway leads to a significant decrease in the synthesis of progesterone and other downstream steroid hormones. The reduction in progesterone levels is the primary mechanism through which this compound induces effects such as termination of pregnancy and induction of parturition.
Signaling Pathway of Steroidogenesis and this compound Inhibition
Troubleshooting & Optimization
Technical Support Center: Epostane Administration in Animal Subjects
This technical support center provides essential information for researchers, scientists, and drug development professionals on managing the potential side effects of Epostane in animal research subjects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] By blocking this enzyme, this compound prevents the conversion of pregnenolone (B344588) to progesterone (B1679170), effectively reducing circulating progesterone levels.[3] This mechanism is central to its use in studying steroidogenesis, as well as its application as an experimental contraceptive and abortifacient.[3][4]
Q2: What are the most commonly reported side effects of this compound in animal subjects?
A2: The reported side effects can vary by species and route of administration. In dogs, subcutaneous injection of this compound in an oil suspension was associated with a high rate of serious abscess formation at the injection site. However, oral administration in dogs showed no adverse reactions or clinically significant changes in laboratory parameters. Studies in rats and other species have not prominently reported adverse effects, focusing more on efficacy. Human trials, which can inform potential side effects to monitor in animals, reported nausea, cramping, and vaginal bleeding.
Q3: Can this compound affect other steroid hormones?
A3: Yes, because 3β-HSD is involved in the synthesis of various steroid hormones, this compound can affect other pathways. For instance, it can block the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577). Depending on the animal model and experimental conditions, transient effects on cortisol and other steroids have been observed. Therefore, it is crucial to monitor for signs related to broader endocrine disruption.
Q4: What are the best practices for preparing this compound for administration?
A4: The formulation of this compound can significantly impact the incidence of side effects, particularly injection site reactions. When preparing this compound for injection, consider the following:
-
Vehicle Selection: Use sterile, isotonic vehicles to minimize tissue irritation.
-
pH Adjustment: Ensure the final solution's pH is as close to physiological pH (7.2-7.4) as possible.
-
Solubility: Ensure this compound is fully dissolved in the vehicle to prevent the injection of a suspension, which can be more irritating.
Troubleshooting Guides
Issue 1: Injection Site Reactions (Swelling, Redness, Abscess Formation)
-
Possible Cause: Irritating vehicle, high injection volume, improper technique, or contamination. Subcutaneous injection of certain formulations has been specifically linked to abscesses in dogs.
-
Troubleshooting Steps:
-
Review Formulation: Confirm the vehicle is non-irritating and the pH is optimized.
-
Optimize Injection Parameters: Adhere to recommended injection volumes for the species and site. Administer the injection slowly.
-
Refine Technique: Use a new, sterile needle of an appropriate gauge for each animal. Rotate injection sites for subsequent doses. For subcutaneous injections, use a "tented" skin technique to ensure proper placement.
-
Consider an Alternative Route: Oral administration has been shown to be effective and well-tolerated in dogs, avoiding injection site issues.
-
Monitor and Document: Systematically observe and score injection sites at predefined intervals (e.g., 1, 4, 24, 48 hours post-injection).
-
Consult Veterinary Staff: If a severe reaction occurs, consult with a veterinarian for appropriate care, which may include warm compresses, analgesics, or antibiotics if an infection is suspected.
-
Issue 2: Gastrointestinal Upset (Inappetence, Vomiting, Lethargy)
-
Possible Cause: While not commonly reported in animal studies, nausea is a frequent side effect in humans and could manifest as inappetence, pica, or lethargy in animals.
-
Troubleshooting Steps:
-
Supportive Care: Ensure easy access to fresh water and palatable food. Nutritional support may be necessary for animals with prolonged inappetence.
-
Monitor Hydration: Assess hydration status and provide fluid therapy (subcutaneous or intravenous) if dehydration is suspected.
-
Consider Anti-emetics: If vomiting is observed, consult with veterinary staff about the use of anti-emetic medications.
-
Dose Adjustment: Evaluate if the dose of this compound can be lowered while still achieving the desired experimental effect.
-
Acclimatization: Ensure animals are properly acclimatized to handling and dosing procedures to minimize stress-related gastrointestinal signs.
-
Data Presentation
Table 1: Reported Side Effects of this compound
| Species | Route of Administration | Dosage Range | Observed Side Effects | Incidence | Citation |
| Dog | Oral | 2.5-5.0 mg/kg/day | No adverse reactions reported | Not Applicable | |
| Dog | Subcutaneous (in oil) | 10-20 mg/kg | Serious abscess formation at injection site | High Rate | |
| Human | Oral | 800 mg/day | Nausea, Cramps, Vaginal Bleeding | 86% (Nausea) |
Table 2: General Guidelines for Injection Volumes in Laboratory Animals
| Species | Subcutaneous (SC) | Intramuscular (IM) | Intraperitoneal (IP) | Intravenous (IV) |
| Mouse | 5-10 mL/kg | 0.05 mL/site | 10-20 mL/kg | 5 mL/kg |
| Rat | 5-10 mL/kg | 0.1 mL/site | 10-20 mL/kg | 5 mL/kg |
| Rabbit | 5-10 mL/kg | 0.5 mL/site | 10-20 mL/kg | 2 mL/kg |
| Dog | 1-2 mL/kg | 0.5-2 mL/site | 10-15 mL/kg | 2-5 mL/kg |
| Note: These are general guidelines. Always consult your institution's IACUC guidelines and relevant literature for specific recommendations. |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Injection Site Reactions
-
Objective: To systematically observe, document, and score local tissue reactions following this compound injection.
-
Methodology:
-
Animal Identification: Ensure each animal is uniquely identified.
-
Site Preparation: Before injection, clip the fur at the administration site for clear visualization.
-
Administration: Administer the substance according to the study protocol. Document the injection site, volume, and technique for each animal.
-
Clinical Observation: Observe each animal at 1, 4, 24, 48, and 72 hours post-injection.
-
Scoring System: Score the injection site based on the following criteria (0 = No reaction, 4 = Severe reaction).
-
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No swelling |
| 1 | Very slight erythema | Very slight swelling |
| 2 | Well-defined erythema | Slight swelling |
| 3 | Moderate erythema | Moderate swelling |
| 4 | Severe erythema to eschar formation | Severe swelling |
-
Action Plan:
-
Scores of 1-2: Continue routine monitoring.
-
Scores of 3-4: Document findings, notify the principal investigator and veterinary staff immediately.
-
Humane Endpoints: If the reaction leads to ulceration, necrosis, or signs of systemic illness or distress, consider humane endpoints in consultation with veterinary staff and the IACUC.
-
Visualizations
Caption: this compound inhibits 3β-HSD, blocking progesterone and androstenedione synthesis.
Caption: Workflow for managing potential side effects during this compound experiments.
References
- 1. Inhibition of ovulation in rats with this compound, an inhibitor of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infectious Diseases of the Gastrointestinal Tract in Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy of oral this compound administration to terminate pregnancy in mated laboratory bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Epostane dosage for consistent progesterone suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Epostane dosage for consistent progesterone (B1679170) suppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is crucial for the biosynthesis of all classes of hormonal steroids, including progesterone. This compound works by binding to the active site of 3β-HSD, thereby blocking the conversion of pregnenolone (B344588) to progesterone. This leads to a significant reduction in progesterone synthesis in tissues such as the placenta, ovaries, and adrenal glands.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in research to study the physiological effects of progesterone withdrawal. Its ability to potently suppress progesterone synthesis makes it a valuable tool for investigating the role of progesterone in processes such as pregnancy maintenance, ovulation, and the menstrual cycle.
Q3: What are the common side effects or off-target effects observed with this compound treatment?
A3: In human studies, the most frequently reported side effect is nausea. Other reported side effects include cramping and vaginal bleeding. While this compound significantly impacts progesterone and to a lesser extent, estradiol (B170435) levels, it generally has no significant effect on serum cortisol concentrations. However, in some animal studies and in non-responding human subjects, an increase in cortisol levels has been observed.
Q4: How quickly does this compound suppress progesterone levels?
A4: this compound has a rapid onset of action. In sheep, a significant decline in progesterone concentration to less than 10% of the pretreatment value was observed within 30 minutes of a bolus injection. In goats, progesterone levels were reduced to about 20% of pretreatment levels within 6 hours of administration.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected progesterone suppression.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The effect of this compound is dose-dependent. If progesterone suppression is insufficient, consider increasing the dose. Refer to the dosage tables below for guidance from published studies. A single low dose may result in a transient decrease in progesterone, with levels recovering rapidly. |
| Inadequate Treatment Duration | Prolonged treatment over several days may be necessary to achieve and maintain significant progesterone suppression. |
| Compensatory Mechanisms | In some cases, particularly in non-responders, an increase in cortisol levels has been observed, which may counteract the effects of this compound by increasing 3β-HSD activity. Consider measuring cortisol levels to investigate this possibility. |
| Drug Stability and Preparation | Ensure proper storage of this compound and fresh preparation of solutions for each experiment. Verify the solubility of this compound in your chosen vehicle and culture medium. |
| Biological Variability | There can be significant inter-individual or inter-animal variability in response to this compound. Ensure adequate sample sizes in your experimental design to account for this. |
Issue 2: Observed cell toxicity or unexpected off-target effects in vitro.
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal concentration that provides effective progesterone suppression without causing significant cell death. |
| Solvent/Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Run a vehicle-only control to assess the effect of the solvent on your cells. |
| Contamination | Ensure that cell cultures and reagents are free from microbial contamination, which can affect cell health and experimental outcomes. |
Data Summary Tables
Table 1: In Vivo this compound Dosage and Progesterone Suppression in Human Studies
| Dosage | Duration | Study Population | Progesterone Suppression | Reference |
| 800 mg/day | 7 days | Early pregnancy (5-8 weeks) | Significant reduction leading to abortion in 84% of subjects. | |
| 600 mg/day | 7 days | Early pregnancy (<49 days) | Serum progesterone fell to 5% of pretreatment values. | |
| 800 mg/day | 7 days | Early pregnancy (<49 days) | Serum progesterone fell to 5% of pretreatment values. | |
| 200 mg every 6 hours | 7 days | Early pregnancy (5-8 weeks) | Mean progesterone decreased from 76 nmol/liter to 16 nmol/liter by day 7 in responders. | |
| 100 mg single dose | 1 day | Early pregnancy | Transient decrease in progesterone. | |
| 100 mg x 4 | 5 days | Early pregnancy | Sustained suppression of progesterone. | |
| 400 mg x 2 | 4 days | Early pregnancy | Sustained suppression of progesterone. |
Table 2: In Vitro this compound Activity
| Parameter | Tissue/System | Value | Reference |
| Ki (Pregnenolone as substrate) | Human Placental Microsomes | 1.7 µM | |
| Ki (Pregnenolone as substrate) | Human Adrenal Microsomes | 0.5 µM | |
| Ki (Pregnenolone as substrate) | Human Ovarian Microsomes | 0.1 µM | |
| Ki (DHA as substrate) | Human Placental Microsomes | 0.6 µM |
Experimental Protocols
Protocol 1: In Vitro Inhibition of 3β-HSD in Placental Microsomes
This protocol is adapted from the methodology described by Chaney et al. (1987).
-
Preparation of Microsomes:
-
Obtain human term placental tissue and homogenize in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a cofactor (e.g., NAD+), and the substrate (e.g., pregnenolone).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction mixture. Include a vehicle-only control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
-
Quantification of Progesterone:
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., diethyl ether).
-
Evaporate the solvent and reconstitute the steroid residue in an appropriate buffer for analysis.
-
Quantify the amount of progesterone produced using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the rate of progesterone formation at each this compound concentration.
-
Determine the inhibitory constant (Ki) of this compound by performing a kinetic analysis, such as a Lineweaver-Burk plot.
-
Protocol 2: General Guideline for In Vitro Progesterone Suppression in Cell Culture
This is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture:
-
Culture steroidogenic cells (e.g., placental, ovarian, or adrenal cell lines) in the appropriate growth medium until they reach the desired confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration.
-
Remove the growth medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure the concentration of progesterone in the supernatant using a commercially available ELISA kit or other validated assay.
-
Optionally, lyse the cells to measure intracellular progesterone or to perform gene or protein expression analysis of steroidogenic enzymes.
-
-
Data Analysis:
-
Normalize the progesterone levels to the cell number or total protein content.
-
Compare the progesterone levels in the this compound-treated groups to the vehicle control group to determine the extent of suppression.
-
Visualizations
Caption: this compound's mechanism of action in the steroidogenesis pathway.
Technical Support Center: Addressing Epostane Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to epostane treatment in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[1][2] This enzyme is crucial for the biosynthesis of progesterone (B1679170) from pregnenolone. By inhibiting 3β-HSD, this compound effectively blocks the production of progesterone.[1][3]
Q2: What are the known clinical and experimental models where this compound has been used?
This compound has been investigated primarily as an abortifacient in early pregnancy in humans.[3] Experimental models mentioned in the literature include rats, goats, and sows, where it has been used to study its effects on progesterone synthesis, ovulation, and pregnancy termination.
Q3: What is the primary indication of resistance to this compound treatment in experimental models?
The primary indication of resistance is the failure to observe the expected biological effect, which is most commonly a lack of decrease in progesterone levels and the subsequent physiological outcomes, such as the termination of pregnancy in animal models. In clinical trials, "non-responders" were identified as those who did not abort following treatment.
Q4: Are there any known biomarkers associated with a lack of response to this compound?
In a clinical study on the termination of early pregnancy, it was observed that non-responders had an increase in cortisol levels. This suggests a potential compensatory mechanism. In these non-responders, progesterone levels only decreased slightly before rising again.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No significant decrease in progesterone levels after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration of this compound may be insufficient to effectively inhibit 3β-HSD in your specific model. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Cell Line/Animal Model Insensitivity: The specific cells or animal strain may have inherent resistance mechanisms. 4. Assay Error: Issues with the progesterone measurement assay (e.g., ELISA). | 1. Perform a dose-response curve: Determine the IC50 of this compound in your model to identify the optimal concentration. 2. Verify compound integrity: Use a fresh stock of this compound and follow the manufacturer's storage recommendations. 3. Test a different model: If possible, use a cell line or animal model previously shown to be sensitive to this compound. 4. Validate your assay: Run appropriate controls for your progesterone assay, including a standard curve and positive/negative controls. Refer to the manufacturer's troubleshooting guide for the specific kit. |
| Initial response to this compound followed by a return to baseline progesterone levels. | 1. Development of Acquired Resistance: Cells may be adapting to the presence of the inhibitor. 2. Metabolic Clearance of this compound: The compound may be rapidly metabolized in your experimental system. | 1. Investigate molecular mechanisms of resistance: See "Experimental Protocols" section for methods to assess 3β-HSD expression and activity. 2. Consider continuous administration: In in vivo models, consider using a delivery method that provides sustained release of this compound. |
| High variability in response to this compound between experimental replicates. | 1. Inconsistent Cell Seeding or Dosing: Variations in cell number or the amount of this compound added. 2. Heterogeneity of Cell Population: The cell line may consist of a mixed population of sensitive and resistant cells. | 1. Standardize protocols: Ensure precise and consistent cell seeding densities and drug concentrations. 2. Perform single-cell cloning: Isolate and expand a clonal population of cells to ensure a homogenous response. |
| Unexpected side effects or off-target effects observed. | This compound may have off-target effects at high concentrations. | Lower the concentration of this compound: Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls: Use vehicle-only controls to distinguish between this compound-specific effects and other experimental variables. |
Data Presentation: this compound Efficacy and Resistance
| Cell Line / Model | Parental IC50 (µM) | Resistant Variant IC50 (µM) | Fold Resistance | Notes |
| Example: MCF-7 | [Insert Data] | [Insert Data] | [Calculate] | Human breast cancer cell line |
| Example: JEG-3 | [Insert Data] | [Insert Data] | [Calculate] | Human choriocarcinoma cell line (progesterone-producing) |
| [Add your model] | [Insert Data] | [Insert Data] | [Calculate] | [Brief description] |
Experimental Protocols
Protocol for Developing an this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation. This process may take several months.
-
Characterize the Resistant Phenotype: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol for Assessing 3β-HSD (HSD3B) Gene Expression by qPCR
This protocol is for quantifying the mRNA levels of the 3β-HSD gene (HSD3B1 and/or HSD3B2 isoforms) to investigate if resistance is associated with its upregulation.
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for HSD3B1, HSD3B2, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from both parental and resistant cells according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HSD3B gene expression in the resistant cells compared to the parental cells, normalized to the reference gene.
Protocol for Western Blotting of 3β-HSD Protein
This protocol is for detecting and quantifying the protein levels of 3β-HSD to determine if resistance is associated with increased protein expression.
Materials:
-
Parental and this compound-resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against 3β-HSD
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against 3β-HSD, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the 3β-HSD protein levels between parental and resistant cells.
Mandatory Visualizations
Caption: Mechanism of action of this compound and the progesterone signaling pathway.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Human 3β-Hydroxysteroid Dehydrogenase Types 1 and 2: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Epostane Administration: Technical Support Center for Stress Minimization in Research
Welcome to the technical support center for Epostane administration protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental procedures to minimize stress in laboratory animals, thereby enhancing animal welfare and improving the reliability of scientific data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] This enzyme is a critical component in the biosynthesis of several steroid hormones. By inhibiting 3β-HSD, this compound blocks the conversion of pregnenolone (B344588) to progesterone (B1679170) and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione.[2] This action effectively reduces the production of progesterone and other downstream steroids.
Q2: How does this compound administration potentially impact the stress response and the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A2: The 3β-HSD enzyme, which this compound inhibits, is essential for the synthesis of glucocorticoids (like corticosterone (B1669441) in rodents) and mineralocorticoids in the adrenal cortex.[2] Therefore, this compound has the potential to directly influence the HPA axis, the body's central stress response system. A similar 3β-HSD inhibitor, Trilostane, has been shown to reduce stress-induced increases in plasma corticosterone and ACTH levels in mice, suggesting a direct effect on HPA axis activity.[3]
Q3: What are the primary sources of stress during this compound administration in animal studies?
A3: The primary sources of stress are typically related to the administration procedure itself, rather than the compound at appropriate doses. These include:
-
Handling and Restraint: Improper or forceful handling can induce anxiety and significant stress responses.
-
Oral Gavage: This common administration technique can cause discomfort, distress, and potential injury if not performed expertly. The procedure itself has been shown to significantly elevate plasma corticosterone levels.
-
Novelty and Environment: A new or unsettling environment can act as a stressor for laboratory animals.
Q4: How can I refine my this compound administration protocol to minimize stress?
A4: To minimize stress, consider the following refinements:
-
Alternative Dosing Methods: Instead of oral gavage, consider voluntary oral administration by mixing this compound in a palatable vehicle such as peanut butter, gelatin, or a commercially available medicated gel. This eliminates the need for forceful restraint.
-
Refined Handling: Use non-aversive handling techniques. For mice, cupping the animal in your hands is less stressful than tail handling. Acclimate the animals to the handler and the procedure beforehand to reduce anxiety.
-
Subcutaneous Injection: If oral administration is not feasible, subcutaneous injection can be a less stressful alternative to other parenteral routes, especially when combined with minimal restraint techniques.
Q5: What are the key stress markers I should measure?
A5: The most common and reliable stress markers in rodents include:
-
Physiological Markers: Plasma corticosterone is the primary glucocorticoid stress hormone in rodents and can be measured via ELISA.
-
Behavioral Markers: Anxiety-like behaviors can be quantified using standardized tests such as the Open Field Test (measuring thigmotaxis and activity) and the Elevated Plus Maze (measuring time spent in open vs. closed arms).
Troubleshooting Guide
Issue 1: High baseline corticosterone levels in control animals.
-
Possible Cause: Environmental stressors or stressful handling and administration procedures. Even vehicle administration via oral gavage can significantly increase corticosterone.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure all animal handlers are trained in low-stress techniques. Acclimate animals to handling for several days before the experiment begins.
-
Refine Administration Route: Switch from oral gavage to a voluntary consumption method using a palatable vehicle.
-
Check Environmental Conditions: Ensure housing conditions are stable and free from excessive noise, light changes, or vibrations.
-
Acclimation Period: Allow for a sufficient acclimation period (up to one week is recommended) after animals are transported to the facility and before any experimental manipulation begins.
-
Issue 2: Inconsistent or highly variable results in behavioral tests (Open Field, Elevated Plus Maze).
-
Possible Cause: Inconsistent procedures, environmental variability, or stress induced by the administration method confounding the behavioral readout.
-
Troubleshooting Steps:
-
Standardize Testing Conditions: Ensure the testing room has consistent lighting, temperature, and minimal background noise for all animals.
-
Clean Apparatus Thoroughly: Clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.
-
Minimize Pre-Test Stress: Use a low-stress administration protocol well before the behavioral test. The acute stress from a procedure like gavage can last for 30 to 60 minutes and may impact behavior.
-
Habituation: Handle the mice for several days leading up to the test to reduce novelty-induced anxiety.
-
Data Presentation
Table 1: this compound and Trilostane Administration Protocols in Rodents
| Compound | Species | Route of Administration | Dose Range | Vehicle | Study Focus | Citation |
| This compound | Rat | Oral | 8 - 48 mg/kg/day | Not Specified | Pregnancy Termination | |
| This compound | Rat | Not Specified | 50 - 200 mg/kg | Not Specified | Ovulation Inhibition | |
| Trilostane | Mouse | Subcutaneous (SC) | 2.5 - 50 mg/kg | Not Specified | Antidepressant/Anxiolytic Effects |
Table 2: Impact of Administration Method on Plasma Corticosterone in Rodents
| Administration Method | Species | Baseline Corticosterone (ng/mL) | Post-Gavage Corticosterone (ng/mL) | Key Finding | Citation |
| Oral Gavage (Vehicle) | Rat | ~15 | ~76 | Oral gavage of vehicle alone significantly increases corticosterone to levels comparable to acute immobilization stress. | |
| Oral Gavage (Water) vs. No Gavage | Mouse | ~20 (No Gavage) | ~125 | A single oral gavage with water significantly increased plasma corticosterone levels one hour after the procedure. | |
| Oral Gavage (Sucrose-coated needle) | Mouse | ~20 (No Gavage) | ~30 | Using a sucrose-coated gavage needle effectively eliminated the gavage-induced increase in plasma corticosterone. |
Table 3: Effect of 3β-HSD Inhibitor (Trilostane) on Stress-Induced Corticosterone in Mice
| Treatment Group | Condition | Plasma Corticosterone (ng/mL) | Key Finding | Citation |
| Vehicle | No Stress | ~50 | Trilostane did not significantly alter baseline corticosterone. | |
| Trilostane (20 mg/kg SC) | No Stress | ~40 | ||
| Vehicle | Acute Stress | ~250 | Trilostane significantly reduced the corticosterone increase caused by acute stress. | |
| Trilostane (20 mg/kg SC) | Acute Stress | ~150 |
Experimental Protocols
Protocol 1: Low-Stress Oral Administration of this compound via Medicated Gel
This protocol is designed to minimize handling and restraint stress by using voluntary consumption.
-
Vehicle Preparation: Prepare a palatable, commercially available medicated gel (e.g., Medigel® Sucralose) according to the manufacturer's instructions.
-
This compound Formulation:
-
Determine the required dose of this compound (e.g., 8-48 mg/kg).
-
Calculate the total amount of this compound needed for the study group.
-
Thoroughly mix the powdered this compound into the prepared gel to create a stable and uniform suspension.
-
-
Animal Habituation:
-
For 3-5 days prior to the experiment, offer the animals a small amount of the plain (non-medicated) gel in their home cage to acclimate them to the vehicle.
-
-
Administration:
-
Weigh each animal to calculate the precise volume of medicated gel required.
-
Place the calculated dose of the this compound-medicated gel in a small, clean dish inside the animal's home cage.
-
Allow the animal to voluntarily consume the gel. Monitor to ensure the full dose is consumed.
-
-
Post-Administration Monitoring: Observe the animal for any adverse reactions. This method avoids the acute stress associated with gavage.
Protocol 2: Corticosterone Measurement by ELISA
This protocol provides a general outline for quantifying plasma corticosterone. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Sample Collection:
-
Collect blood samples at a consistent time of day to account for circadian rhythm (peak levels are typically at the beginning of the dark cycle).
-
Use a low-stress blood collection technique, such as submandibular vein puncture.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 6000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
ELISA Procedure (Competitive Assay Principle):
-
Prepare standards, controls, and plasma samples according to the kit's instructions. Samples may require dilution.
-
Pipette 10-50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated corticosterone to each well. This will compete with the corticosterone in the sample for antibody binding sites.
-
Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at room temperature, often with shaking.
-
Wash the plate multiple times to remove unbound components.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color will be inversely proportional to the amount of corticosterone in the sample.
-
Stop the reaction using the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the corticosterone concentration of the unknown samples based on the standard curve.
-
Protocol 3: Open Field Test for Anxiety-Like Behavior and Locomotion
This test assesses an animal's response to a novel, open environment.
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone by software.
-
Pre-Test Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Test Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the animal to explore the arena for a set period (typically 5-10 minutes).
-
Record the session using an overhead video camera linked to a tracking software.
-
-
Data Analysis:
-
Anxiety-Like Behavior:
-
Time spent in the center zone vs. the peripheral zone (less time in the center suggests higher anxiety).
-
Latency to enter the center zone.
-
-
Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency (standing on hind legs).
-
-
Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM uses the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces to measure anxiety.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two "open" arms and two "closed" arms with high walls.
-
Pre-Test Procedure:
-
Acclimate animals to the testing room (which should be dimly lit) for at least 30-60 minutes.
-
Clean the maze thoroughly between each animal.
-
-
Test Procedure:
-
Gently place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera and tracking software.
-
-
Data Analysis:
-
Anxiety-Like Behavior:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Anxiolytic compounds typically increase these measures.
-
-
General Activity:
-
Total number of entries into any arm.
-
-
Mandatory Visualizations
Caption: Adrenal steroidogenesis pathway showing this compound's inhibition of 3β-HSD.
Caption: The HPA axis and the potential inhibitory effect of this compound.
Caption: Workflow for low-stress this compound administration and assessment.
References
- 1. Potentiating effect of this compound on pregnancy terminating activity of RU 486 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosterone response to gestational stress and postpartum memory function in mice | PLOS One [journals.plos.org]
- 3. Corticosterone Levels and Glucocorticoid Receptor Gene Expression in High Drinking in the Dark Mice and Their Heterogeneous Stock (HS/NPT) Founder Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epostane Specificity Enhancement Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Epostane's inhibitory action in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme system.[1][2] By competing with the enzyme's natural substrates, such as pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA), this compound blocks their conversion into progesterone (B1679170) and androstenedione, respectively.[3] This inhibition effectively reduces the downstream synthesis of progesterone and other steroid hormones.
Q2: What are the known off-target effects of this compound?
This compound's primary target is the 3β-HSD enzyme. However, this enzyme exists in different isoforms and is expressed in various steroidogenic tissues, including the adrenal glands, ovaries, and placenta.[3] Therefore, this compound can inhibit progesterone synthesis in all these tissues, which may be considered an off-target effect depending on the desired therapeutic outcome. For instance, studies have shown that this compound can reduce cortisol levels, indicating an effect on adrenal steroidogenesis.[4]
Q3: What are the general strategies to improve the specificity of a steroid-based enzyme inhibitor like this compound?
Enhancing the specificity of a steroid-based inhibitor can be approached through two main strategies:
-
Medicinal Chemistry Approaches: This involves modifying the chemical structure of the inhibitor to increase its affinity for the target enzyme isoform (e.g., placental 3β-HSD) over other isoforms. This can be achieved through structure-activity relationship (SAR) studies and computational modeling to design derivatives with improved binding selectivity.
-
Drug Targeting and Formulation Strategies: This approach focuses on delivering the inhibitor specifically to the target tissue or organ, thereby minimizing its exposure to off-target sites. Techniques include the use of liposomes, nanoparticles, or antibody-drug conjugates to direct the drug to the desired location.
Q4: How can I assess the specificity of my this compound analog in vitro?
To evaluate the specificity of a novel this compound analog, you can perform a series of in vitro assays:
-
Enzyme Kinetic Assays: Determine the inhibitory constant (Ki) of your compound against 3β-HSD enzymes isolated from different tissues (e.g., placenta, adrenal glands, ovaries). A higher Ki for non-target enzymes indicates greater specificity.
-
Competitive Binding Assays: Assess the ability of your compound to compete with a radiolabeled ligand for binding to the 3β-HSD enzyme from various sources.
-
Cell-Based Assays: Use cell lines derived from different steroidogenic tissues to measure the inhibition of progesterone synthesis. Comparing the IC50 values across different cell lines will provide an indication of cellular specificity.
Troubleshooting Guides
Enzyme Kinetic Assay for 3β-HSD Inhibition
Issue: High variability in enzyme activity measurements.
-
Possible Cause: Inconsistent enzyme purity or activity.
-
Solution: Ensure the use of a highly purified and well-characterized 3β-HSD enzyme preparation. Perform a protein concentration assay and a specific activity determination for each new batch of enzyme.
-
-
Possible Cause: Substrate or cofactor degradation.
-
Solution: Prepare fresh substrate (e.g., pregnenolone, DHEA) and cofactor (NAD+) solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and pay close attention to pipetting technique, especially for small volumes. Prepare a master mix for common reagents to minimize pipetting errors.
-
Issue: Non-linear reaction kinetics.
-
Possible Cause: Substrate or product inhibition.
-
Solution: Perform initial velocity measurements over a range of substrate concentrations to determine the optimal concentration that follows Michaelis-Menten kinetics. Ensure that product accumulation is not inhibiting the reaction by using short incubation times.
-
-
Possible Cause: Incorrect buffer pH or ionic strength.
-
Solution: Optimize the assay buffer conditions. The optimal pH for 3β-HSD activity is typically around 7.8.
-
Competitive Binding Assay
Issue: High non-specific binding of the radiolabeled ligand.
-
Possible Cause: Inappropriate blocking of non-specific binding sites.
-
Solution: Optimize the concentration of the blocking agent (e.g., bovine serum albumin) in the assay buffer.
-
-
Possible Cause: Hydrophobic interactions of the ligand with the assay plate or filter membrane.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer. Consider using low-binding plates.
-
Issue: Low signal-to-noise ratio.
-
Possible Cause: Insufficient receptor concentration or radioligand specific activity.
-
Solution: Increase the concentration of the 3β-HSD enzyme in the assay. Use a radioligand with a higher specific activity.
-
-
Possible Cause: Suboptimal incubation time or temperature.
-
Solution: Perform time-course and temperature-dependence experiments to determine the optimal conditions for reaching binding equilibrium.
-
Quantitative Data Summary
| Parameter | Placenta | Adrenal Gland | Ovary | Reference |
| This compound Ki (μM) | 1.7 | 0.5 | 0.1 | |
| Pregnenolone Km (μM) | ~3-6 | ~3-6 | ~3-6 |
Experimental Protocols
Protocol 1: 3β-HSD Enzyme Kinetic Assay
This protocol is for determining the kinetic parameters of this compound and its analogs as inhibitors of 3β-HSD.
Materials:
-
Purified 3β-HSD enzyme (from placental, adrenal, or ovarian tissue)
-
Pregnenolone or DHEA (substrate)
-
NAD+ (cofactor)
-
This compound or analog (inhibitor)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the substrate and inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate well or cuvette, add the assay buffer, NAD+, and the inhibitor dilution.
-
Initiate the reaction by adding the 3β-HSD enzyme.
-
Immediately before adding the substrate, pre-incubate the enzyme-inhibitor mixture for a defined period.
-
Add the substrate to start the reaction.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk, or non-linear regression analysis).
Protocol 2: Cell-Based Progesterone Synthesis Inhibition Assay
This protocol is for assessing the potency of this compound analogs in inhibiting progesterone synthesis in a cellular context.
Materials:
-
Steroidogenic cell line (e.g., human choriocarcinoma cells (JEG-3), human adrenal cortex cells (H295R), or primary ovarian granulosa cells)
-
Cell culture medium
-
Pregnenolone (substrate precursor)
-
This compound or analog
-
Progesterone ELISA kit or LC-MS/MS for progesterone quantification
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the this compound analog for a predetermined time.
-
Add pregnenolone to the culture medium to stimulate progesterone synthesis.
-
Incubate for a specific period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of progesterone in the supernatant using a progesterone ELISA kit or LC-MS/MS.
-
Determine the IC50 value of the this compound analog by plotting the percentage of progesterone inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound on 3β-HSD.
Caption: Experimental workflow for enhancing and evaluating this compound's specificity.
References
Validation & Comparative
Epostane vs. Trilostane: A Comparative Analysis of Adrenal Steroidogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Epostane and Trilostane (B1684498), two steroidal inhibitors of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). A comprehensive understanding of their mechanisms, potency, and experimental evaluation is critical for research and development in endocrinology and related fields. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
This compound and Trilostane are both competitive inhibitors of 3β-hydroxysteroid dehydrogenase (3β-HSD), a crucial enzyme in the biosynthesis of all classes of hormonal steroids, including glucocorticoids and mineralocorticoids.[1] By blocking this enzyme, they prevent the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, thereby inhibiting the production of downstream steroid hormones such as cortisol and aldosterone. While both compounds share this primary mechanism of action, they exhibit differences in inhibitory potency and isoform selectivity, which are critical for their pharmacological profiles.
Experimental data reveals that both this compound and Trilostane are more potent inhibitors of the human 3β-HSD type 1 (3β-HSD1) isoform, which is predominantly found in the placenta and peripheral tissues, compared to the type 2 isoform (3β-HSD2), which is the primary isoform in the adrenal glands, ovaries, and testes.[2][3][4] This isoform selectivity has important implications for their clinical applications and potential side effects.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the quantitative data on the inhibitory potency of this compound and Trilostane against 3β-HSD isoforms and their effects on adrenal steroid production.
Table 1: Comparative Inhibition of Human 3β-HSD Isoforms
| Compound | Isoform | Inhibition Type | K_i_ (μM) | IC_50_ (μM) | Reference |
| This compound | 3β-HSD1 | Competitive | - | 0.2 | [2] |
| 3β-HSD2 | Noncompetitive | - | 2.4 | ||
| Trilostane | 3β-HSD1 | Competitive | 0.10 | 0.3 | |
| 3β-HSD2 | Noncompetitive | - | 4.9 |
K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Table 2: Inhibition of Cortisol and Corticosterone Secretion in Canine Adrenal Gland Tissue (ex vivo)
| Compound | Steroid | IC_50_ (ng/mL) |
| Trilostane | Cortisol | 480 |
| Corticosterone | 95.0 | |
| Ketotrilostane | Cortisol | 98.4 |
| (active metabolite of Trilostane) | Corticosterone | 39.6 |
This ex vivo study highlights the potency of Trilostane and its even more active metabolite, Ketotrilostane, in a veterinary context.
Signaling Pathway of Adrenal Steroidogenesis and Inhibition
The following diagram illustrates the adrenal steroidogenesis pathway and the point of inhibition by this compound and Trilostane.
References
- 1. scbt.com [scbt.com]
- 2. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epostane's Abortifacient Efficacy: A Comparative Guide for New Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, with other established abortifacients. It is designed to assist researchers in validating the abortifacient efficacy of this compound in novel animal models by offering a comparative framework of efficacy, mechanism of action, and detailed experimental protocols.
Comparative Efficacy of Abortifacient Agents
The following table summarizes the efficacy of this compound and its primary comparators, Mifepristone (RU-486) and Prostaglandin Analogues, across various species. This data provides a baseline for evaluating the performance of this compound in a new animal model.
| Agent | Mechanism of Action | Species | Dosage | Efficacy (Complete Abortion Rate) | Key Side Effects | Citation |
| This compound | Progesterone (B1679170) Synthesis Inhibitor (Inhibits 3β-HSD) | Human | 600 mg/day (200mg every 8 hours for 7 days) | 70% (80% complete) | Nausea, Vomiting | [1] |
| Human | 800 mg/day (200mg every 6 hours for 7 days) | 87% (90% complete) | Nausea, Vomiting | [1][2] | ||
| Human | 800 mg/day for 7 days | 84% | Nausea, Cramps, Vaginal Bleeding | [3][4] | ||
| Dog (Beagle) | 2.5-5.0 mg/kg/day (orally for 7 days) | Effective dose range | No adverse reactions reported | |||
| Sow | 5-10 mg/kg (single oral dose) | Induced farrowing in 31-33 hours | Not specified | |||
| Mifepristone (RU-486) | Progesterone Receptor Antagonist | Human (with Misoprostol) | 200 mg Mifepristone + 800 mcg Misoprostol | 96.2% - 98.3% (up to 63 days gestation) | Bleeding, Cramping | |
| Human (with Misoprostol) | Varies by gestational age | 87% - 98% (up to 11 weeks) | Bleeding, Cramping | |||
| Rat | 1, 2, and 4 mg/kg/day | 0%, 40%, and 100% respectively | Not specified | |||
| Mouse | 2 mg/kg | 77.78% embryo resorption rate | Not specified | |||
| Prostaglandin Analogues (e.g., Misoprostol, Cloprostenol) | Uterine Contraction Stimulant | Human (with Mifepristone) | See Mifepristone | See Mifepristone | See Mifepristone | |
| Ewe | 125 mcg or 250 mcg Cloprostenol | 83% detected in oestrus within 7 days | Not specified | |||
| Dog and Cat | 0.5-1.0 mg/kg PGF2α (IM or SC) | Satisfactory luteolytic-abortifacient regime | Defecation, Vomiting |
Mechanism of Action: Signaling Pathways
Understanding the signaling pathways is crucial for interpreting experimental outcomes. The following diagrams illustrate the mechanism of action for this compound and the general pathway of progesterone withdrawal.
Caption: Mechanism of action of this compound.
Caption: Downstream effects of progesterone withdrawal.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the abortifacient efficacy of a compound like this compound in a new animal model, using rodents as an example.
Protocol 1: Determination of Abortifacient Efficacy in a Pregnant Rodent Model
1. Animal Model and Husbandry:
- Species: Select a suitable rodent model (e.g., Sprague-Dawley rats or Swiss Albino mice).
- Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Mating and Confirmation of Pregnancy:
- Mating: House female rodents with fertile males in a 2:1 ratio overnight.
- Pregnancy Confirmation: Check for the presence of a vaginal plug the following morning, which marks day 1 of gestation.
3. Experimental Groups and Dosing:
- Grouping: Randomly assign pregnant animals to control and treatment groups (n=8-10 per group).
- Control Group: Administer the vehicle (e.g., sesame oil, distilled water) used to dissolve the test compound.
- Treatment Groups: Administer this compound at various dose levels (e.g., low, medium, high) to establish a dose-response relationship. The route of administration (e.g., oral gavage, subcutaneous injection) should be consistent.
- Dosing Period: Administer the treatment for a specified period during gestation (e.g., days 6-8 for anti-implantation effect or days 13-15 for abortifacient effect).
4. Efficacy Assessment:
- Laparotomy: On a predetermined day of gestation (e.g., day 20), euthanize the animals and perform a laparotomy.
- Uterine Examination: Examine the uterine horns for the number of implantation sites, resorption sites, and live and dead fetuses.
- Calculation of Efficacy: Calculate the percentage of abortion using the formula: % Abortion = (Number of resorption sites / (Number of implantation sites)) x 100
5. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group. A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Histopathological Examination of Uterine and Placental Tissues
1. Tissue Collection and Fixation:
- Following laparotomy (Protocol 1), collect uterine and placental tissues from all experimental groups.
- Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
2. Tissue Processing and Staining:
- Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
- Section the paraffin blocks at 5 µm thickness.
- Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
3. Microscopic Examination:
- Examine the stained sections under a light microscope.
- Assess for any pathological changes in the endometrium, myometrium, and placental tissues, such as necrosis, inflammation, and vascular changes.
Experimental Workflow
The following diagram outlines a logical workflow for validating a new abortifacient in an animal model.
Caption: Experimental workflow for efficacy validation.
References
- 1. Induction of abortion in early first trimester human pregnancy using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Termination of early human pregnancy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Termination of early pregnancy by the 3 beta-hydroxysteroid dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Epostane vs. Mifepristone: A Comparative Analysis for Pregnancy Termination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epostane and mifepristone (B1683876), two pharmacological agents investigated for the termination of pregnancy. The following sections detail their mechanisms of action, comparative efficacy, and the experimental protocols utilized in key clinical studies.
Introduction
The medical termination of pregnancy relies on targeted pharmacological intervention in the physiological processes that sustain early gestation. Progesterone (B1679170), a key hormone in maintaining pregnancy, has been a primary target for the development of abortifacient agents. This guide examines two such agents: this compound, a progesterone synthesis inhibitor, and mifepristone, a progesterone receptor antagonist. While mifepristone, in combination with a prostaglandin (B15479496) analogue, has become a widely adopted standard of care, a review of the clinical data for this compound provides valuable comparative insights for researchers in reproductive health and drug development.
Mechanisms of Action
The fundamental difference between this compound and mifepristone lies in their approach to disrupting progesterone's effects. This compound acts upstream by inhibiting the production of progesterone, while mifepristone acts downstream by blocking the action of progesterone at its receptor.
This compound: This agent is an inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1] This enzyme is crucial for the biosynthesis of progesterone from its precursor, pregnenolone.[1] By blocking this enzymatic step, this compound effectively reduces the circulating levels of progesterone.[2]
Mifepristone: This compound is a synthetic steroid that acts as a competitive antagonist at the progesterone receptor.[3] It binds to the receptor with high affinity, preventing progesterone from exerting its biological effects, which are essential for maintaining the uterine lining and supporting the developing embryo.[4] Modern clinical protocols almost invariably use mifepristone in conjunction with a prostaglandin analogue, typically misoprostol (B33685). Mifepristone initiates the process by detaching the embryo, and misoprostol, administered 24-48 hours later, induces uterine contractions to expel the products of conception.
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
Clinical trial data reveals significant differences in the efficacy of this compound and mifepristone, particularly when comparing early study regimens with modern mifepristone protocols.
| Drug Regimen | Gestational Age | Complete Abortion Rate | Key Side Effects | Reference |
| This compound | ||||
| 200 mg qid for 7 days | < 49 days | 73% | Nausea (more common than mifepristone) | |
| 200 mg qid for 7 days | < 49 days | 84% (90% in those completing therapy) | Nausea (led to discontinuation in some cases) | |
| 200 mg q6h for 7 days | 5-8 weeks | 84% | Nausea (86% of participants) | |
| Mifepristone (Early Regimen) | ||||
| 25 mg bid for 7 days | < 49 days | 61% | Less nausea than this compound | |
| 50 mg bid for 7 days | < 49 days | 61% | Less nausea than this compound | |
| Mifepristone (Modern Regimen with Misoprostol) | ||||
| 200 mg mifepristone + 800 mcg misoprostol | < 63 days | >95% | Cramping, bleeding, nausea, vomiting, diarrhea | |
| 200 mg mifepristone + 800 mcg misoprostol | < 77 days | Safe and effective | Cramping, bleeding, low-grade fever, GI symptoms | |
| 200 mg mifepristone + 800 mcg misoprostol | < 63 days | 96% (≤49 days), 94% (50-63 days) | Abdominal pain, nausea |
Experimental Protocols
This section details the methodologies from key comparative and individual drug studies.
Comparative Study: this compound vs. Mifepristone (Birgerson & Odlind, 1987)
-
Objective: To compare the efficacy of mifepristone (RU 486) and this compound in terminating early pregnancy.
-
Study Design: Randomized clinical trial.
-
Participants: 78 healthy women with pregnancies of less than 49 days gestation seeking termination.
-
Treatment Groups:
-
Mifepristone: 25 mg orally, twice daily for 7 days.
-
Mifepristone: 50 mg orally, twice daily for 7 days.
-
This compound: 200 mg orally, four times daily for 7 days.
-
-
Outcome Measures: Complete abortion was defined by bleeding, cervical dilation with passage of gestational products by day 7, and a return to normal uterine size with hCG levels less than 10% of the initial level by day 14.
-
Hormonal Analysis: Blood samples were analyzed for progesterone, hCG, estradiol, and cortisol.
This compound Monotherapy Study (Crooij et al., 1988)
-
Objective: To evaluate the efficacy of orally administered this compound for terminating unwanted early pregnancy.
-
Study Design: Open-label clinical trial.
-
Participants: 50 women in their fifth through eighth week of pregnancy.
-
Treatment Protocol: 200 mg of this compound orally every 6 hours for 7 days.
-
Outcome Measures: Pregnancy termination was assessed by day 14. Failure was defined as the need for dilation and curettage.
-
Hormonal Analysis: Serum progesterone and human chorionic gonadotropin (hCG) levels were measured at baseline, day 7, and day 14.
Modern Mifepristone and Misoprostol Regimen
-
Objective: To establish a safe and effective regimen for medical abortion.
-
Study Design: Numerous large-scale clinical trials and systematic reviews have established the standard protocol.
-
Participants: Women with intrauterine pregnancies up to 77 days of gestation. Contraindications include suspected ectopic pregnancy, hemorrhagic disorders, chronic adrenal failure, and allergy to the medications.
-
Treatment Protocol:
-
Day 1: 200 mg of mifepristone administered orally.
-
24 to 48 hours later: 800 mcg of misoprostol administered buccally or vaginally.
-
-
Outcome Measures: Complete abortion is confirmed through clinical history, serial quantitative beta-hCG levels, urine pregnancy testing, or ultrasonography.
-
Follow-up: A follow-up appointment is scheduled to ensure the termination is complete and to address any complications.
Experimental Workflow Diagram
Conclusion
The comparative data demonstrates that while this compound is an effective abortifacient, its efficacy is lower and it is associated with a higher incidence of side effects, particularly nausea, when compared to the modern mifepristone and misoprostol combination regimen. The evolution of medical abortion protocols, specifically the addition of a prostaglandin to the progesterone antagonist regimen, has significantly improved success rates to over 95% in early pregnancy. This has established the mifepristone-misoprostol combination as the gold standard for medical termination of pregnancy. The study of this compound, however, provides a valuable case study in the alternative mechanism of progesterone synthesis inhibition for pregnancy termination.
References
- 1. Progesterone synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on progesterone synthesis in early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of progesterone and its antagonist mifepristone on progesterone receptor a expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Epostane Quantification
For Researchers, Scientists, and Drug Development Professionals
Epostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, plays a crucial role in steroid biosynthesis research and has been investigated for its therapeutic potential. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control. While specific validated High-Performance Liquid Chromatography (HPLC) methods for this compound are not extensively documented in publicly available literature, this guide provides a practical framework for researchers. It details a validated HPLC method for the structurally analogous compound, Trilostane, which serves as an excellent starting point for developing a robust this compound assay. Furthermore, this guide compares the HPLC approach with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, to offer a comprehensive overview for selecting the most suitable method for your research needs.
Workflow for HPLC Method Development and Validation
The development and validation of a reliable HPLC method is a systematic process. The following diagram illustrates the key stages, from initial feasibility studies to the final validation and application of the method for sample analysis. This workflow ensures that the developed method is suitable for its intended purpose, providing accurate, reproducible, and reliable results.
Caption: Workflow for HPLC method development and validation.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a comparative summary of HPLC-UV, LC-MS/MS, and Immunoassay for the quantification of steroid compounds like this compound.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Antigen-antibody binding with a detectable signal. |
| Specificity | Moderate to high; depends on chromatographic resolution from interfering substances. | Very high; based on both retention time and mass-to-charge ratio of specific fragments. | Variable; can be prone to cross-reactivity with structurally similar steroids.[1][2] |
| Sensitivity | Generally in the µg/mL to high ng/mL range. | High; typically in the pg/mL to low ng/mL range.[3][4] | High sensitivity is achievable, often in the pg/mL range.[5] |
| Quantitative Accuracy | Good, provided the method is properly validated. | Excellent; considered a gold standard for quantification. | Can be less accurate due to cross-reactivity and matrix effects. |
| Sample Throughput | Moderate; typical run times are 5-15 minutes per sample. | Moderate; similar run times to HPLC, but sample preparation can be more involved. | High; well-suited for analyzing large numbers of samples in parallel (e.g., in 96-well plates). |
| Instrumentation Cost | Relatively low and widely available. | High; requires a significant capital investment. | Varies; plate readers are common, but automated systems can be expensive. |
| Method Development | Can be time-consuming to achieve optimal separation. | Complex; requires expertise in both chromatography and mass spectrometry. | Development of new assays is very resource-intensive; commercial kits are often used. |
Experimental Protocols
HPLC-UV Method for Trilostane (Adaptable for this compound)
This protocol is based on a published method for Trilostane and serves as a robust starting point for developing a method for this compound, given their structural similarities.
a. Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Newcrom R1, 4.6 x 100 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (20:80, v/v) containing 10 mM disodium (B8443419) phosphate, adjusted to pH 6.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 252 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, it may involve dissolution in a suitable solvent, followed by filtration. For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to remove interfering substances.
c. Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often done by analyzing placebo formulations and stressed samples.
-
Linearity: Analyze a minimum of five concentrations over the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample or nine determinations covering the specified range. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. LOQ is typically the concentration that gives a signal-to-noise ratio of at least 10.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under these small variations.
LC-MS/MS Method (General Approach)
LC-MS/MS offers superior sensitivity and specificity and is particularly useful for analyzing low concentrations of steroids in complex biological matrices.
a. Sample Preparation:
-
For biological fluids (plasma, serum, urine), protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove matrix components and concentrate the analyte.
-
An internal standard (preferably a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation to correct for extraction losses and matrix effects.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A reversed-phase C18 or PFP column is commonly used for steroid analysis.
-
Mobile Phase: Typically a gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard to ensure identity and accurate quantification.
Immunoassay (General Approach)
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are high-throughput methods suitable for screening large numbers of samples.
a. Principle:
-
A competitive immunoassay format is typically used for small molecules like steroids.
-
In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on an anti-Epostane antibody that is coated on a microplate well.
-
The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
b. Procedure (using a commercial kit or a developed assay):
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-labeled this compound conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Stop the reaction and measure the signal intensity using a plate reader.
-
Calculate the this compound concentration in the samples by comparing their signal to a standard curve.
References
- 1. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization [frontiersin.org]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Protocols for Handling Epostane
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Epostane, a potent 3β-hydroxysteroid dehydrogenase inhibitor. Given the compound's potential biological activity and the absence of specific occupational exposure limits, a conservative approach based on handling potent compounds is essential to ensure personnel safety and environmental protection.
I. Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure risk during the handling of this compound in both solid and solution forms. The required PPE varies based on the specific task and the potential for exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., solution preparation, in-vitro studies) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat- Closed-toe shoes | - Face shield and chemical-resistant apron if splashing is possible |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
II. Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a designated, well-ventilated, and restricted-access area.
-
The storage area should be clearly labeled with "Potent Compound" and "Hazardous" warning signs.
-
Store in a tightly sealed container at the recommended temperature, protected from light.
2. Handling and Preparation:
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a containment glove box.
-
Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound and decontaminate it thoroughly after each use.
3. Spill Management:
-
In case of a spill, evacuate the area and prevent unauthorized entry.
-
For small spills of powder, gently cover with a damp paper towel to avoid generating dust and then use an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
III. Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO (for in-vitro use):
-
Pre-Handling:
-
Don all required PPE for handling potent compounds in solid and liquid forms.
-
Perform all operations within a chemical fume hood.
-
Calculate the required mass of this compound and volume of DMSO. (Molecular Weight of this compound: 357.5 g/mol ). For 1 mL of a 10 mM solution, 3.575 mg of this compound is needed.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the calculated amount of this compound powder to the tube using a dedicated spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent degradation and contamination.
-
IV. Disposal Plan
The disposal of this compound and all associated contaminated materials must be handled with extreme care to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for hazardous waste.
2. Disposal Method:
-
All this compound waste is considered hazardous pharmaceutical waste.
-
The primary recommended method for the disposal of hormonal and potent compound waste is high-temperature incineration by a licensed hazardous waste disposal company.[1]
-
Never dispose of this compound or its containers in the regular trash or down the drain.
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
V. Visual Workflow and Pathway Diagrams
To ensure clarity and understanding of the procedures, the following diagrams illustrate the safe handling workflow and the biological pathway of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
